molecular formula C14H18FN5S B5789103 N-(4-fluorophenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea

N-(4-fluorophenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea

Cat. No. B5789103
M. Wt: 307.39 g/mol
InChI Key: IIATZLIZEDPFLX-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea, also known as FLT3 inhibitor, is a small molecule compound that has been extensively studied for its potential application in cancer treatment. FLT3 inhibitor has been shown to selectively inhibit the activity of FLT3 kinase, which plays a crucial role in the growth and survival of cancer cells.

Mechanism of Action

N-(4-fluorophenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea inhibitor selectively inhibits the activity of this compound kinase, which plays a crucial role in the growth and survival of cancer cells. This compound kinase belongs to the receptor tyrosine kinase family and is activated by binding to its ligand, this compound ligand. Activated this compound kinase triggers a signaling cascade that promotes cell proliferation, survival, and differentiation. This compound inhibitor binds to the ATP-binding site of this compound kinase and prevents its activation, thereby inhibiting the downstream signaling cascade and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to induce apoptosis and reduce the proliferation of cancer cells in vitro and in vivo. This compound inhibitor also enhances the efficacy of chemotherapy and radiation therapy in preclinical studies. This compound inhibitor has a favorable safety profile, and its toxicity is manageable in clinical trials. This compound inhibitor has also been shown to have immunomodulatory effects, which may enhance the immune response against cancer cells.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea inhibitor has several advantages for lab experiments, including its selectivity for this compound kinase, its ability to induce apoptosis in cancer cells, and its favorable safety profile. However, this compound inhibitor also has some limitations, including its low solubility in aqueous solutions, its potential for off-target effects, and its dependence on the genetic background of cancer cells.

Future Directions

There are several future directions for research on N-(4-fluorophenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea inhibitor, including the development of more potent and selective this compound inhibitors, the identification of biomarkers for patient selection and monitoring, the evaluation of this compound inhibitor in combination with other targeted therapies, and the exploration of its potential for the treatment of solid tumors. Additionally, further understanding of the mechanism of action and the biochemical and physiological effects of this compound inhibitor may provide insights into the development of novel cancer therapies.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea inhibitor involves a series of chemical reactions starting from 4-fluoroaniline and 1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea. The detailed synthesis method has been described in several research papers, and it involves the use of various reagents and solvents under specific reaction conditions. The purity and yield of the final product can be optimized by adjusting the reaction parameters.

Scientific Research Applications

N-(4-fluorophenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea inhibitor has been extensively studied for its potential application in cancer treatment. This compound kinase is overexpressed in a variety of hematological malignancies, and its inhibition has been shown to induce apoptosis and reduce the proliferation of cancer cells. This compound inhibitor has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. Several clinical trials are currently underway to evaluate the safety and efficacy of this compound inhibitor in patients with acute myeloid leukemia and other hematological malignancies.

properties

IUPAC Name

1-(4-fluorophenyl)-3-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN5S/c15-11-1-3-12(4-2-11)16-13(21)17-14-5-18-8-19(6-14)10-20(7-14)9-18/h1-4H,5-10H2,(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIATZLIZEDPFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN3CN1CN(C2)C3)NC(=S)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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